molecular formula C24H18ClN2O4P B14622747 (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride CAS No. 58046-07-4

(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride

Cat. No.: B14622747
CAS No.: 58046-07-4
M. Wt: 464.8 g/mol
InChI Key: LQVCMZWMHXIDNA-UHFFFAOYSA-M
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Description

(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is a chemical compound that combines the properties of both 2,4-dinitrophenyl and triphenylphosphanium chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

Ph3P+ClC6H3(NO2)2(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride\text{Ph}_3\text{P} + \text{ClC}_6\text{H}_3(\text{NO}_2)_2 \rightarrow (\text{2,4-Dinitrophenyl})(\text{triphenyl})\text{phosphanium chloride} Ph3​P+ClC6​H3​(NO2​)2​→(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of (2,4-diaminophenyl)(triphenyl)phosphanium chloride.

Scientific Research Applications

(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus ylides.

    Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.

    Materials Science: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.

    Biological Studies: The compound is used in biochemical studies to investigate the effects of nitro and phosphonium groups on biological systems.

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)(triphenyl)phosphanium chloride involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the phosphonium group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.

    Triphenylphosphine: Widely used in organic synthesis, particularly in the Wittig reaction.

    2,4-Dinitrophenylhydrazine: Used in the identification of carbonyl compounds.

Uniqueness

(2,4-Dinitrophenyl)(triphenyl)phosphanium chloride is unique due to the combination of nitro and phosphonium groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and inorganic chemistry.

Properties

CAS No.

58046-07-4

Molecular Formula

C24H18ClN2O4P

Molecular Weight

464.8 g/mol

IUPAC Name

(2,4-dinitrophenyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C24H18N2O4P.ClH/c27-25(28)19-16-17-24(23(18-19)26(29)30)31(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-18H;1H/q+1;/p-1

InChI Key

LQVCMZWMHXIDNA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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